molecular formula C10H12O4 B1581610 Methyl 3,4-dimethoxybenzoate CAS No. 2150-38-1

Methyl 3,4-dimethoxybenzoate

Cat. No. B1581610
CAS RN: 2150-38-1
M. Wt: 196.2 g/mol
InChI Key: BIGQPYZPEWAPBG-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxybenzoate is a natural product found in Oedera acerosa . It has a molecular formula of C10H12O4 and is also known by other names such as Methyl veratrate and Benzoic acid, 3,4-dimethoxy-, methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 3,4-dimethoxybenzoate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 3,4-dimethoxybenzoate are not detailed in the search results, it’s known that this compound is a useful intermediate in the synthesis of veratric acid derivatives .


Physical And Chemical Properties Analysis

Methyl 3,4-dimethoxybenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 284.1±20.0 °C at 760 mmHg, and a flash point of 122.2±21.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

Methyl 3,4-dimethoxybenzoate plays a significant role in chemical synthesis and characterization. Liu Zuliang (2007) demonstrated its application in the alkylation and annulation reactions to produce 4,6-dimethoxy-7-trichloromethyl-phthalide, subsequently hydrolyzed and oxidized to synthesize 3,5-dimethoxyphthalic anhydride. This process is essential in synthesizing substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).

Methodological Development in Synthesis

The compound is also crucial in developing methodologies for synthesizing related compounds. Fang Xubin (2003) investigated two synthesis routes for 3,4-dimethoxybenzylamine, utilizing 3,4-dimethoxybenzoic acid as a starting material. This research contributes significantly to the field of industrial manufacture (Fang Xubin, 2003).

Analysis in Polymer Degradation

The application extends to polymer degradation studies. Hemvichian et al. (2005) used polybenzoxazine model trimers and tetramers containing methyl 3,4-dimethoxybenzoate for decomposition studies. This research is pivotal in understanding the decomposition mechanisms of polybenzoxazines (Hemvichian, Kim, & Ishida, 2005).

Aerobic Oxidation in Organic Synthesis

Partenheimer (2004) highlighted the role of methyl 3,4-dimethoxybenzoate in the aerobic oxidation of 3,4-dimethoxytoluene. This study reveals critical insights into the reaction mechanisms and synthesis yields in organic synthesis (Partenheimer, 2004).

In Agricultural Applications

In the agricultural sector, Campos et al. (2015) explored the use of methyl 3,4-dimethoxybenzoate in the development of solid lipid nanoparticles for the sustained release of fungicides. This application demonstrates its potential in enhancing agricultural productivity and reducing environmental toxicity (Campos et al., 2015).

Gas-Phase Dissociation Studies

Herath et al. (2014) used methyl 3,4-dimethoxybenzoate to study gas-phase dissociation phenomena. This research is crucial in understanding the ortho effect and the behavior of various methoxybenzoates under mass spectrometric conditions (Herath, Weisbecker, Singh, & Attygalle, 2014).

Crystal Structure Analysis

The compound also finds use in crystallography. Pinkus et al. (2002) and Barich et al. (2004) provided insights into the crystal structure of 3,4-dimethoxybenzoic acid, aiding in understanding molecular arrangements and interactions (Pinkus, Kautz, & Ahobila-Vajjula, 2002); (Barich, Zell, Powell, & Munson, 2004).

PTP1B Inhibitory Activity

In medicinal chemistry, Han Lijun (2010) synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate to investigate its inhibitory activity against protein tyrosine phosphatase 1B, a target for treating type 2 diabetes and obesity (Han Lijun, 2010).

Antimicrobial Activity Studies

Arciniegas et al. (2018) isolated methyl 3,4-dimethoxybenzoate from Ageratina deltoidea and studied its antimicrobial activity, providing valuable information for pharmaceutical applications (Arciniegas, Pérez-Castorena, Meléndez-Aguirre, Ávila, García-Bores, Villaseñor, & Vivar, 2018).

Neuroprotective Effects

Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in human neuroblastoma cells. This research is vital in developing treatments for neurodegenerative diseases (Cai, Wang, Pan, Mi, Zhang, Geng, Wang, Hu, Zhang, Gao, Wu, & Luo, 2016).

Safety And Hazards

The safety data sheet for Methyl 3,4-dimethoxybenzoate suggests avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Methyl 3,4-dihydroxybenzoate (MDHB), a compound similar to Methyl 3,4-dimethoxybenzoate, has been found to have potential in the prevention of neurodegenerative diseases . This suggests that Methyl 3,4-dimethoxybenzoate could also have potential therapeutic applications, but more research is needed to confirm this.

properties

IUPAC Name

methyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGQPYZPEWAPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062207
Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dimethoxybenzoate

CAS RN

2150-38-1
Record name Methyl 3,4-dimethoxybenzoate
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Record name Methyl 3,4-dimethoxybenzoate
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Record name METHYL 3,4-DIMETHOXYBENZOATE
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Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
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Record name Methyl 3,4-dimethoxybenzoate
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Record name METHYL 3,4-DIMETHOXYBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
F Guizhen, S Tiehua - Journal of Northeast Forestry University, 1994 - Springer
The wood powder ofTetracentron Sinense Olive was extracted with the benzene and alcohol (2:1 v/v). Then, the extractive is analyzed in Gc and Gc-Ms. Twenty chemical constitutions of …
Number of citations: 3 link.springer.com
CH Vane - International Biodeterioration & Biodegradation, 2003 - Elsevier
Pyrolysis-gas chromatography-mass spectrometry (Py-GC–MS) and off-line thermochemolysis with tetramethylammonium hydroxide followed by GC–MS were used in the molecular …
Number of citations: 99 www.sciencedirect.com
D Castro‐Vazquez… - Chemical Biology & …, 2022 - Wiley Online Library
Phenolic acids represent a large collection of phytochemical molecules present in the plant kingdom; they have an important role as epigenetic regulators, particularly as inhibitors of …
Number of citations: 1 onlinelibrary.wiley.com
K Mehmet - Journal of the Institute of Science and Technology, 2022 - dergipark.org.tr
Cholinesterase (ChE) inhibitors are an important group of drugs used in Alzheimer's, glaucoma, and myasthenia gravis. In recent years, cholinesterase inhibition potentials of …
Number of citations: 5 dergipark.org.tr
CH Vane, GD Abbott, IM Head - Journal of Analytical and Applied Pyrolysis, 2001 - Elsevier
Pyrolysis–gas chromatography–mass spectrometry, in the presence of tetramethylammonium hydroxide (TMAH), was used in the molecular characterisation of lignin in wheat straw …
Number of citations: 85 www.sciencedirect.com
RS Varma, A Shukla - Magnetic resonance in chemistry, 1993 - Wiley Online Library
The 13 C NMR spectral assignments and 1 J(C,H) spin–spin coupling constants for methyl 4‐anilino‐3‐nitrobenzoate, methyl 4‐p‐chloroanilino‐3‐nitrobenzoate, methyl 4‐p‐toluidino‐…
A Wahl, F Roblot, A Cavé - Journal of Natural Products, 1995 - ACS Publications
The structure of a new lignan named xylobuxin, isolated from the stem bark of Xylopia buxifolia, has been elucidated by spectroscopic methods, mainlyID and 2D nmr, and chemical …
Number of citations: 26 pubs.acs.org
BS Bajwa, SV Bhat, J Reden, NJ De Souza… - Synthetic …, 1983 - Taylor & Francis
Thallium(III)trinitrate trihydrate (TTN) is known to be a useful and extremely versatile reagent in organic synthesis. Its use has been exploited mainly in oxidation and oxidative …
Number of citations: 1 www.tandfonline.com
W Partenheimer - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
DMtoluene (3,4‐dimethoxytoluene; DM=3,4‐dimethoxy), a model compound for lignin oxidation, can be autoxidized in acetic acid using a Co/Mn/Br catalyst to its benzaldehyde in 51 …
Number of citations: 19 onlinelibrary.wiley.com
S Chew - 1981 - ir.wgtn.ac.nz
The behaviour of methyl 4 - acetoxy - 3 - methoxybenzoate and methyl 3,4 - dimethoxybenzoate with nitric acid have been examined and compared. With methyl 4 - acetoxy - 3 - …
Number of citations: 0 ir.wgtn.ac.nz

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